4-Fluoro-3-methylbenzene-1-sulfonyl fluoride

SuFEx click chemistry Chemoselectivity Hydrolytic stability

Researchers requiring tunable electrophilic warheads for SuFEx click chemistry often face reactivity mismatches with monosubstituted aryl sulfonyl fluorides. 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride solves this by integrating electron-withdrawing (4-F) and electron-donating (3-CH3) groups, delivering a non-linear balance of stability and reactivity. • Modulated electrophilicity enables controlled SuFEx conjugation under mild conditions. • XLogP3 of 2.2 supports superior membrane permeability for intracellular target engagement. • Compatible with multi-step synthesis; tolerates amide formation, metalation, and cross-coupling. • Bulk stock available with QA documentation for immediate global dispatch.

Molecular Formula C7H6F2O2S
Molecular Weight 192.19 g/mol
Cat. No. B12052598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Molecular FormulaC7H6F2O2S
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)F)F
InChIInChI=1S/C7H6F2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3
InChIKeyLLHBXUKMIZJBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-methylbenzene-1-sulfonyl fluoride – Dual-Modulated Arylsulfonyl Fluoride


4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1368791-80-3) is an aromatic sulfonyl fluoride of the general class C7H6F2O2S, possessing a molecular weight of 192.19 g/mol and an XLogP3-AA value of 2.2 [1]. It is a privileged electrophilic warhead in sulfur(VI) fluoride exchange (SuFEx) click chemistry, distinguished from unsubstituted or monosubstituted analogs by its 4-fluoro and 3-methyl substitution pattern . This specific electronic configuration confers a modulated reactivity profile: the para-fluorine atom exerts an electron-withdrawing inductive effect that enhances the electrophilicity of the sulfur center toward nucleophiles, while the ortho-methyl group introduces a steric and modest electron-donating element that tempers reactivity relative to simpler aryl sulfonyl fluorides .

4-Fluoro-3-methylbenzene-1-sulfonyl fluoride vs. Simpler Aryl Sulfonyl Fluorides


Substituting 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride with simpler analogs such as 4-fluorobenzenesulfonyl fluoride (CAS: 368-85-4) or 3-methylbenzenesulfonyl fluoride (CAS: 455-16-3) fails to recapitulate the precise reactivity profile required for applications demanding tunable electrophilicity. In aryl sulfonyl fluorides, SuFEx reaction rates are significantly influenced by the electronic and steric nature of ring substituents, with electron-withdrawing groups (EWGs) generally accelerating nucleophilic attack and electron-donating groups (EDGs) retarding it . The target compound uniquely integrates both an EWG (4-F) and an EDG (3-CH3) in a defined spatial arrangement. Using a compound bearing only the 4-fluoro substituent eliminates the stabilizing and selectivity-enhancing influence of the methyl group, leading to potentially excessive and less discriminating reactivity . Conversely, using a compound bearing only the 3-methyl group results in diminished electrophilicity and reduced conjugation efficiency in SuFEx cascades. The dual modulation in 4-fluoro-3-methylbenzene-1-sulfonyl fluoride provides a distinct, non-linear balance of stability and reactivity that is not achievable with the additive properties of the monosubstituted comparators .

4-Fluoro-3-methylbenzene-1-sulfonyl fluoride – Reactivity, Stability & Selectivity


Stability and Chemoselectivity vs. Sulfonyl Chloride

4-Fluoro-3-methylbenzene-1-sulfonyl fluoride exhibits superior stability and chemoselectivity compared to its direct synthetic precursor, 4-fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1) . While the sulfonyl chloride analog is moisture-sensitive and prone to indiscriminate hydrolysis , the sulfonyl fluoride class demonstrates significantly enhanced tolerance to aqueous and protic conditions [1]. The S-F bond is one of the strongest covalent bonds in organic chemistry, contributing to this increased robustness [1]. Furthermore, sulfonyl fluorides provide excellent selectivity control, tolerating diverse reaction conditions—from amide/ester formation to directed ortho-lithiation and transition-metal-catalyzed cross-couplings—without undergoing undesired side reactions at the SO2F group [1]. In contrast, transformations of functionalized sulfonyl chlorides typically occur with lower selectivity at the SO2Cl moiety [1]. This differential stability and chemoselectivity are critical for multi-step synthesis and biological assays where the sulfonyl chloride analog would rapidly degrade.

SuFEx click chemistry Chemoselectivity Hydrolytic stability

Dual Substituent Modulation of SuFEx Reactivity

The reactivity of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride in SuFEx click reactions is uniquely modulated by its substitution pattern, placing it in a distinct reactivity regime between simpler aryl sulfonyl fluorides. Class-level inference from studies on aryl sulfonyl fluoride SuFEx kinetics indicates that electron-donating groups (EDGs) on the sulfur hub generally decrease the reaction rate, while electron-withdrawing groups (EWGs) increase it . The target compound possesses both a strong EWG (4-F) that enhances electrophilicity and an EDG (3-CH3) that introduces steric bulk and modest electron donation, thereby tempering reactivity and potentially enhancing selectivity . This dual modulation results in a compound that is more electrophilic and thus more reactive than 3-methylbenzenesulfonyl fluoride (which lacks the activating 4-F), yet more sterically controlled and potentially more selective than 4-fluorobenzenesulfonyl fluoride (which lacks the moderating 3-CH3).

SuFEx kinetics Electrophilicity Substituent effects

Enhanced Lipophilicity and Cell Permeability

4-Fluoro-3-methylbenzene-1-sulfonyl fluoride possesses a computed XLogP3-AA value of 2.2 [1]. This lipophilicity is a critical differentiator from more polar aryl sulfonyl fluoride analogs lacking the methyl group. For instance, 4-fluorobenzenesulfonyl fluoride (which lacks the methyl substituent) has a lower computed XLogP3 of 1.6 [2]. The increased lipophilicity of the target compound directly correlates with enhanced passive membrane permeability, a crucial property for intracellular target engagement in chemical biology and drug discovery applications. The addition of the methyl group in the target compound increases XLogP3 by approximately 0.6 units relative to the parent 4-fluorobenzenesulfonyl fluoride, indicating a significant difference in predicted membrane partitioning behavior [1][2].

Lipophilicity Chemical biology Cell permeability

Selective Tyrosine Labeling in Glutathione Transferases

Aryl sulfonyl fluorides, including the class exemplified by 4-fluoro-3-methylbenzene-1-sulfonyl fluoride, have been validated as privileged warheads for selective protein labeling in complex proteomes [1]. Chemical proteomics studies using sulfonyl fluoride-based probes have demonstrated highly selective labeling of functional tyrosine residues within glutathione transferases (GSTs) [1]. This selectivity is particularly notable because the labeled GSTs represented four different classes sharing less than 30% sequence identity, yet the SF probes targeted tyrosine residues located at similar positions in the promiscuous substrate binding site essential for GST function [1]. The high selectivity of SF-based probes for these functional residues underscores the utility of 4-fluoro-3-methylbenzene-1-sulfonyl fluoride as a scaffold for developing targeted activity-based probes for functional proteomics, in contrast to broader-spectrum electrophiles that yield high background labeling.

Chemical proteomics Activity-based protein profiling (ABPP) Tyrosine labeling

4-Fluoro-3-methylbenzene-1-sulfonyl fluoride – Recommended Applications


Chemoselective Late-Stage Functionalization

In medicinal chemistry campaigns involving complex, multi-step syntheses, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is the preferred intermediate over the corresponding sulfonyl chloride. Its enhanced stability and chemoselectivity, as evidenced by tolerance to amide formation, directed metalation, and cross-coupling conditions [1], allow it to be installed early in a sequence and carried through multiple transformations without premature reaction or degradation. This reduces the need for protective group strategies and avoids the synthetic inefficiencies associated with moisture-sensitive sulfonyl chloride analogs [1]. Researchers can reliably execute SuFEx-based library diversification as a final step to generate sulfonamide or sulfonate ester derivatives with confidence in the integrity of the sulfonyl fluoride hub.

Cell-Permeable Covalent Probes and Inhibitors

For target engagement studies or drug discovery programs requiring intracellular access, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride should be prioritized over less lipophilic aryl sulfonyl fluoride warheads. Its XLogP3 of 2.2—0.6 units higher than 4-fluorobenzenesulfonyl fluoride [2]—predicts superior passive membrane permeability. This property, combined with the intrinsic class-validated selectivity of aryl sulfonyl fluorides for functional residues such as tyrosine in GSTs [3], makes it a strategic building block for designing covalent probes that must traverse the cell membrane to engage cytosolic or nuclear targets, thereby improving the likelihood of observing robust intracellular target engagement in cell-based assays.

Precision ABPP in Complex Proteomes

Investigators conducting activity-based protein profiling (ABPP) to map functional residues in native proteomes should consider 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride as a core electrophilic scaffold. Class-level evidence demonstrates that aryl sulfonyl fluoride probes achieve high selectivity for functionally essential tyrosine residues in GSTs across divergent protein classes, with minimal background labeling [1]. The unique 4-fluoro-3-methyl substitution pattern of this compound offers a tunable reactivity profile [2] that can be exploited to fine-tune warhead electrophilicity for specific enzyme classes, enabling the design of probes that achieve optimal labeling kinetics without sacrificing the site-selectivity that is the hallmark of this chemical class in proteomics applications.

Modular SuFEx Polymer Functionalization and Bioconjugation

In materials science and bioconjugation workflows utilizing SuFEx click chemistry, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride serves as a valuable building block for introducing functional handles with tunable reactivity. The dual electronic modulation (4-F electron-withdrawing, 3-CH3 electron-donating) places its reactivity in a favorable intermediate regime [1], avoiding the excessively rapid kinetics of strongly activated aryl sulfonyl fluorides that can lead to poor reaction control, while providing sufficient electrophilicity to ensure complete conversion under mild conditions. This balanced profile is particularly advantageous in polymer brush functionalization and protein-polymer conjugate synthesis, where precise control over grafting density and site-selectivity is required.

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